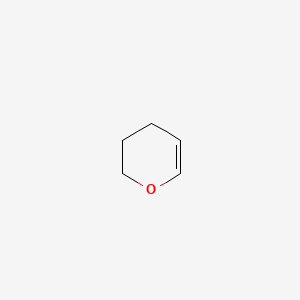

3,4-Dihydro-2H-pyran

Description

Properties

CAS No. |

25512-65-6 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

3,4-dihydro-2H-pyran;3,6-dihydro-2H-pyran |

InChI |

InChI=1S/2C5H8O/c2*1-2-4-6-5-3-1/h2,4H,1,3,5H2;1-2H,3-5H2 |

InChI Key |

YOMXAHRCWPEIIK-UHFFFAOYSA-N |

SMILES |

C1CC=COC1 |

Canonical SMILES |

C1CC=COC1.C1COCC=C1 |

boiling_point |

86.0 °C |

flash_point |

0 °F (NFPA, 2010) |

melting_point |

-70.0 °C |

physical_description |

Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air. |

Origin of Product |

United States |

Scientific Research Applications

3,4-Dihydro-2H-pyran is extensively used in scientific research due to its versatility:

Chemistry: It serves as a protecting group for alcohols, allowing for selective reactions in complex organic syntheses.

Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Industry: It finds applications in the polymer industry, particularly in the polymerization reactions.

Mechanism of Action

The primary mechanism of action of 3,4-Dihydro-2H-pyran involves its ability to form stable tetrahydropyranyl ethers with alcohols. This protects the alcohol group from various reactions, allowing for selective transformations in multi-step syntheses . The formation and cleavage of these ethers are typically catalyzed by acids, such as p-toluenesulfonic acid .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Thermodynamic Properties

The following table compares key structural and thermodynamic parameters of DHP with related compounds:

Key Observations :

- Substitutions (e.g., methyl or methoxy groups) reduce thermal stability, as seen in lower activation energy (Ea) values for 2-methoxy derivatives compared to DHP .

- The hydroxylated derivative (this compound-4-ol) has a higher molecular weight and polar surface area, enhancing its solubility and hydrogen-bonding capacity .

Regioselectivity and Catalysis

- DHP undergoes anti-Markovnikov hydrothiophosphination with high regioselectivity (single regioisomer formation) . In contrast, aliphatic alkenes like oct-1-ene exhibit poor regioselectivity under similar conditions .

- DA7 Enzyme-Catalyzed Synthesis: DHP is synthesized enantioselectively (>99% ee) via a de novo protein scaffold, outperforming early evolutionary variants (e.g., DA0: 36% ee) .

Role in Multicomponent Reactions

- DHP derivatives are synthesized via eco-friendly, one-pot multicomponent reactions using polyethylene glycol 400, avoiding toxic solvents . Comparatively, pyrano[3,2-c]quinolines require nano-SCA catalysts and THF .

Chemical Reactions Analysis

Protection and Deprotection of Alcohols

DHP reacts with alcohols to form tetrahydropyranyl (THP) ethers, a widely used protecting group. The reaction proceeds under mild acidic conditions (e.g., pyridinium p-toluenesulfonate) and is reversible via acidic hydrolysis, yielding 5-hydroxypentanal as a byproduct .

Example Reaction:

This method is favored for its simplicity and compatibility with diverse functional groups .

Hetero-Diels–Alder Reactions

DHP serves as a diene or dienophile in cycloadditions, enabling access to complex heterocycles:

-

With α,β-unsaturated carbonyl compounds : Reactions with N-vinyl-2-oxazolidinone yield cis- and trans-4-aryl-3,4-dihydro-2H-pyrans (3a–e ) in 37–65% yield, with cis isomers predominating (diastereoselectivity up to 85:15) .

-

Asymmetric catalysis : Bis(oxazoline)-Cu(II) complexes facilitate enantioselective inverse electron-demand cycloadditions with α,β-unsaturated acyl phosphonates, achieving >90% enantiomeric excess (ee) .

Key Data Table:

| Substrate | Product | Yield (%) | Diastereoselectivity (cis:trans) |

|---|---|---|---|

| 3-Aryl-2-propenenitriles | 4-Aryl-3,4-dihydro-2H-pyrans | 37–65 | 85:15 to 75:25 |

Multicomponent Reactions

DHP participates in four-component reactions with arylamines, acetylenedicarboxylate, and aldehydes. The choice of cyclic 1,3-diketone dictates product selectivity:

-

With 1,3-dimethylbarbituric acids : Forms 2H-pyrano[2,3-d]pyrimidine-2,4(3H)-diones (5a–c ) via Michael addition of enamino esters .

-

Mechanistic insight : The reaction involves in situ formation of enamino esters, which undergo cyclization to yield pyran or pyridinone derivatives .

Quasi-Hydrolysis of Cyano Groups

Treatment of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in acidic media yields 3,4-dihydro-2H-pyran-4-carboxamides (2 ) with exceptional diastereoselectivity (single diastereomer formed) .

Conditions and Yields:

| Acid | Co-Solvent | Temperature | Time (min) | Yield (%) |

|---|---|---|---|---|

| HCl (15% aq) | iPrOH | 80°C | 5 | 71 |

| CFCOOH (dry) | – | rt | 10 | 69 |

The reaction proceeds via cascade mechanisms involving ketonitrile intermediates .

Reaction with Oxalyl Chloride

DHP reacts with oxalyl chloride under varying conditions to produce:

-

Keto esters (e.g., ethyl 3-oxo-3,4-dihydro-2H-pyran-5-carboxylate) .

-

Bicyclic acetals with a vinyl chloride moiety, confirmed by X-ray crystallography .

Oxidation and Functionalization

DHP derivatives are oxidized to aldehydes for pharmaceutical applications. For example, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde (7 ) is synthesized via enzymatic resolution and oxidation:

Oxidation Conditions Comparison:

| Entry | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| 1 | (COCl), DMSO | CHCl | 30 |

| 7 | BAIB/TEMPO | CHCl | 54 |

The aldehyde 7 is coupled with 2-hydrazino-NECA to form potent adenosine A/A receptor agonists (K = 3.76–4.51 nM) .

Q & A

Q. How is 3,4-Dihydro-2H-pyran (DHP) utilized as a protecting group for alcohols and amines in organic synthesis?

DHP is a key reagent for introducing tetrahydropyranyl (THP) protecting groups. The methodology involves reacting DHP with alcohols or amines under acidic catalysis. For alcohols, typical conditions include p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) in anhydrous dichloromethane (DCM) at room temperature . For amines, similar catalysts are used in tetrahydrofuran (THF) with stoichiometric excess of DHP (e.g., 2 equiv.) . The reaction is quenched with aqueous NaHCO₃, followed by extraction and drying . This method is widely applicable to sensitive substrates, such as glycidol derivatives .

Q. What are the critical thermodynamic properties of DHP that influence its stability and reactivity?

Key thermodynamic parameters include:

- ΔfH°gas : -152.8 kJ/mol (formation enthalpy in gas phase)

- ΔfH°liquid : -212.5 kJ/mol (formation enthalpy in liquid phase)

- Cp,gas : 85.5 J/mol·K (heat capacity at constant pressure) . These values inform storage conditions (e.g., refrigeration to prevent polymerization) and reaction design, particularly for exothermic processes. The low boiling point (86°C) and high flammability necessitate controlled distillation setups .

Q. What safety protocols are essential for handling DHP in laboratory settings?

DHP is highly flammable (flash point: -6°C) and requires precautions against static discharge, ignition sources, and vapor accumulation . Use explosion-proof equipment, ground containers, and conduct reactions in well-ventilated hoods. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats . In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How do substituents on the DHP ring affect its reactivity in electrophilic addition reactions?

Substituents at the C-2 position (e.g., alkoxy or alkyl groups) significantly modulate reactivity. Axial alkoxy groups deactivate the ring toward electrophiles (e.g., tert-butyl hypochlorite), while C-6 alkyl substituents enhance reactivity . Relative rate studies using equimolar mixtures of substituted DHPs and DHP itself reveal up to 10-fold differences in reaction rates, depending on electronic and steric effects . For example, 2-methoxy-DHP reacts 30% slower than unsubstituted DHP due to electron withdrawal .

Q. What experimental strategies resolve discrepancies in thermodynamic data for DHP during reaction optimization?

Discrepancies in reported ΔfH° values (e.g., -152.8 kJ/mol vs. -148.2 kJ/mol) arise from measurement techniques (e.g., calorimetry vs. computational models) . To mitigate this:

Q. How is DHP employed in iron-catalyzed [4+2] cycloadditions to synthesize tetrahydronaphthalenes?

DHP acts as a diene in FeCl₃-NaI-catalyzed cycloadditions with aryl azides. The reaction proceeds via a domino mechanism, generating tetrahydroquinoline intermediates . Key steps include:

Q. What structural analogs of DHP are used to study structure-activity relationships in protecting group efficiency?

6-Methyl-DHP and 2-ethoxy-DHP are common analogs. The methyl group at C-6 enhances steric hindrance, slowing hydrolysis rates, while ethoxy substituents at C-2 alter electronic properties, affecting catalyst loading . Comparative studies show 6-methyl-DHP requires 20% higher acid catalyst concentrations for comparable protection efficiency .

Methodological Considerations

- Reaction Monitoring : Use GC-MS or TLC (visualized with KMnO₄ stain) to track THP protection progress .

- Purification : Distill DHP under nitrogen to avoid peroxide formation .

- Data Interpretation : Address conflicting thermodynamic values by referencing NIST-curated datasets and prioritizing peer-reviewed studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.